molecular formula C11H14O4S2 B13056312 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate

Cat. No.: B13056312
M. Wt: 274.4 g/mol
InChI Key: RPRSQEBFLAFDBT-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate is a heterocyclic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thienyl compound with a suitable isobutyric acid derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienyl ring.

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): A heterocyclic compound with similar electronic properties, used in organic electronics.

    1,2,4-Benzothiadiazine-1,1-dioxide: A compound with a similar sulfur-containing ring system, known for its biological activities.

Uniqueness

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct electronic and chemical properties. This uniqueness makes it valuable for applications requiring specific reactivity and stability.

Properties

Molecular Formula

C11H14O4S2

Molecular Weight

274.4 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate

InChI

InChI=1S/C11H14O4S2/c1-7(2)10(12)15-9-3-5-16-11-8(9)4-6-17(11,13)14/h3,5,7,9H,4,6H2,1-2H3

InChI Key

RPRSQEBFLAFDBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C=CSC2=C1CCS2(=O)=O

Origin of Product

United States

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